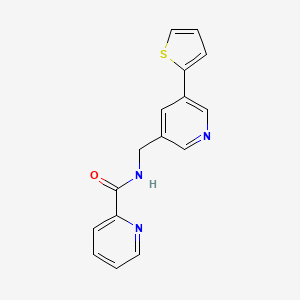

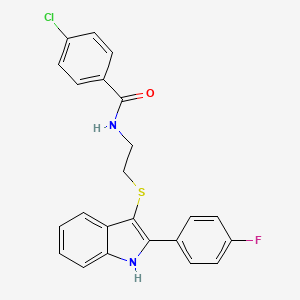

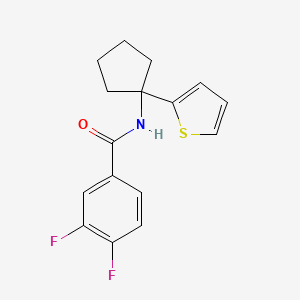

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Antitumor Activity

Various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for antineoplastic activity. The synthesis process involves oxidation of nitro picolines, conversion to cyclic ethylene acetals, and reduction to amino and hydroxyamino derivatives. These compounds, particularly 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, demonstrated significant antitumor activity against L1210 leukemia in mice, highlighting the potential of pyridine derivatives in cancer treatment (Liu, Lin, & Sartorelli, 1992).

Amide Rotational Barriers

The amide rotational barriers in picolinamide and nicotinamide have been measured using dynamic nuclear magnetic resonance, providing insights into the energetics of pyridine carboxamides. This research contributes to understanding the structural dynamics and potential pharmacological activities of picolinamide derivatives, including their role in reducing iron-induced renal damage and regulation of nicotinamidase activity (Olsen et al., 2003).

Development and Synthesis for Depression Treatment

The kilogram-scale synthesis of VU0424238, a novel mGlu5 negative allosteric modulator, showcases the application of picolinamide derivatives in developing alternative treatments for depression. This process emphasizes a challenging pyridine N-oxidation sequence and highlights the efficiency of recrystallization methods in pharmaceutical manufacturing (David et al., 2017).

Intramolecular Amination of C-H Bonds

Palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide (PA) protected amine substrates offers a method for synthesizing azetidine, pyrrolidine, and indoline compounds. This technique, featuring low catalyst loading and the use of unactivated C-H bonds, underscores the versatility of picolinamide derivatives in organic synthesis (He et al., 2012).

Future Directions

The future directions for the study of “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide” could involve further exploration of its potential as an anti-tubercular agent, given the promising results seen with similar compounds . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit anti-inflammatory and antioxidant activities . They have also been associated with inhibitory activity against enzymes like aldosterone synthase (CYP11B2) .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological processes, including inflammation and oxidation .

Result of Action

Compounds with similar structures have been found to exhibit anti-inflammatory and antioxidant activities .

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(14-4-1-2-6-18-14)19-10-12-8-13(11-17-9-12)15-5-3-7-21-15/h1-9,11H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQLDEGXXHQNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975698.png)

![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)

![Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate](/img/structure/B2975708.png)

![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2975709.png)